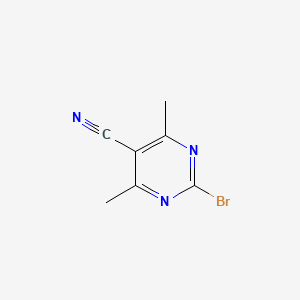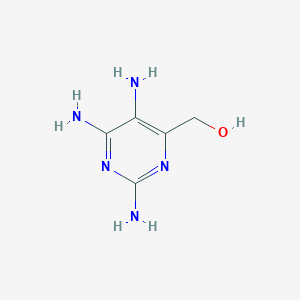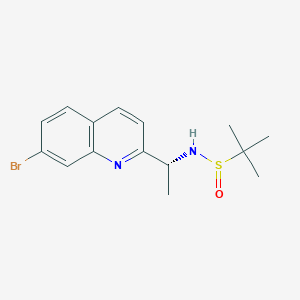
(R)-N-((R)-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 7-bromoquinoline.
Alkylation: The 7-bromoquinoline is then alkylated using an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Sulfinamide Formation: The final step involves the introduction of the sulfinamide group. This is achieved by reacting the intermediate with a sulfinamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the sulfinamide group.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 7th position.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of quinoline derivatives on biological systems. Its bromine substitution makes it a useful probe for investigating enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial and anticancer activities, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfinamide group may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid
- (2R)-2-[4-[(7-Bromoquinolin-2-yl)oxy]phenoxy]propanoic acid
Uniqueness
Compared to similar compounds, ®-N-(®-1-(7-Bromoquinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific substitution pattern and the presence of the sulfinamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H19BrN2OS |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C15H19BrN2OS/c1-10(18-20(19)15(2,3)4)13-8-6-11-5-7-12(16)9-14(11)17-13/h5-10,18H,1-4H3/t10-,20?/m1/s1 |
Clé InChI |
VBJBCQFWCZHBPN-LZGFGWTLSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(C=CC(=C2)Br)C=C1)NS(=O)C(C)(C)C |
SMILES canonique |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
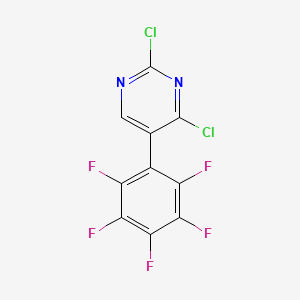

![Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13093817.png)
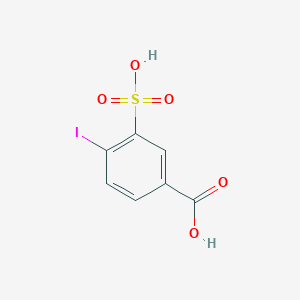

![cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate](/img/structure/B13093827.png)
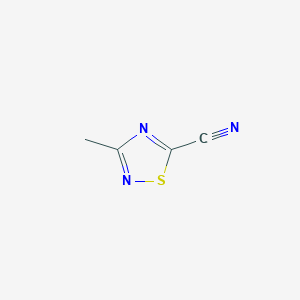
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
